REACTION_CXSMILES
|
B.C1C[O:5]CC1.[CH3:7][O:8][CH:9]1[CH2:14][CH2:13][CH:12]=[CH:11][O:10]1>C1COCC1>[CH3:7][O:8][CH:9]1[O:10][CH2:11][CH:12]([OH:5])[CH2:13][CH2:14]1 |f:0.1|
|
Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
COC1OC=CCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
3 N sodium hydroxide (14.6 ml) was added
|
Type
|
STIRRING
|
Details
|
to stir for 4 hs
|
Type
|
TEMPERATURE
|
Details
|
warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ethyl acetate (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(CO1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 217.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |